N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4S/c1-4-5-14(11,12)9-6-8(2,10)7-13-3/h9-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMWEGWBSWBMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(C)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide typically involves the reaction of 2-hydroxy-3-methoxy-2-methylpropanol with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamethazine and sulfadiazine share the sulfonamide functional group and exhibit similar biological activities.
Sulfonimidates: These compounds have a similar sulfur (VI) center and are used in similar applications
Uniqueness
N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide is unique due to its combination of a hydroxyl group and a methoxy group, which provides distinct chemical reactivity and biological activity compared to other sulfonamides and sulfonimidates .
Biological Activity
N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide is an organosulfur compound with the molecular formula C8H19NO4S. It features a sulfonamide group and a hydroxyl group, which contribute to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in various biochemical pathways.
The biological activity of this compound primarily stems from its structural components. The sulfonamide moiety can mimic natural substrates, allowing it to interact with specific enzymes or receptors. This interaction can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Enzyme Inhibition
Research indicates that compounds with sulfonamide groups often exhibit inhibitory effects on enzymes such as carbonic anhydrases and certain dehydrogenases. The specific interactions of this compound with these enzymes can be explored through kinetic studies and molecular modeling.
Comparative Studies
Comparative studies with other sulfonamides, such as sulfamethazine and sulfadiazine, reveal that this compound possesses unique properties due to the presence of both hydroxyl and methoxy groups. This combination enhances its reactivity and biological activity compared to traditional sulfonamides.
Case Studies
- Antiproliferative Activity : A study investigating the antiproliferative effects of sulfonamides on human tumor cells found that certain structural modifications could enhance their efficacy. The incorporation of hydroxyl and methoxy groups may contribute positively to the biological activity of this compound in cancer therapy .
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to differentiation and apoptosis in tumor cells. This suggests that this compound could also exhibit HDAC inhibitory activity, warranting further investigation into its potential therapeutic applications .
Experimental Data
| Study | Findings | Reference |
|---|---|---|
| Antiproliferative Activity | Enhanced efficacy due to structural modifications | |
| HDAC Inhibition | Potential for differentiation and apoptosis in tumor cells |
Synthetic Routes and Applications
The synthesis of this compound typically involves the reaction of 2-hydroxy-3-methoxy-2-methylpropanol with propane-1-sulfonyl chloride. This process is carried out under controlled conditions to ensure high purity and yield.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of polymers and other industrial chemicals due to its unique chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
